molecular formula C18H16N2O10S2 B2866475 Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide CAS No. 1435972-52-3

Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide

Cat. No.: B2866475
CAS No.: 1435972-52-3
M. Wt: 484.45
InChI Key: QTUSWJNRRLOVAI-UHFFFAOYSA-N
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Description

Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide (CAS 1435972-52-3) is a synthetic persulfide compound with a molecular formula of C 18 H 16 N 2 O 10 S 2 and a molecular weight of 484.5 g/mol . It is characterized by a central persulfide (-S-S-) moiety, with each sulfur atom connected to a 2-(4-nitrophenoxycarbonyloxy)ethyl group . The electron-withdrawing nitro (-NO₂) groups on the aromatic rings introduce significant steric bulk and electronic effects, which influence the compound's stability and reactivity . This compound is primarily valued in research for its role in probing persulfide chemistry and for the controlled delivery of sulfur species . Persulfides are sulfur-catenated species with emerging roles in redox signaling, antioxidant defense, and sulfur metabolism . As a synthetic derivative, it provides a tool to study these processes in a controlled context, distinct from endogenous persulfides like glutathione persulfide (GSSH) . Its mechanism of action is attributed to its reactive functional groups; the persulfide linkage can participate in redox reactions, while the nitrophenyl groups can interact with biological targets and are often utilized in biochemical assays to monitor enzyme activity through the release of the chromogenic 4-nitrophenol . Applications: This chemical is used in organic synthesis as a reagent or precursor for more complex molecules . In biology, it is investigated as a probe for studying enzyme activities and for its potential antioxidant properties in models of oxidative stress . Disclaimer: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-[2-(4-nitrophenoxy)carbonyloxyethyldisulfanyl]ethyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O10S2/c21-17(29-15-5-1-13(2-6-15)19(23)24)27-9-11-31-32-12-10-28-18(22)30-16-7-3-14(4-8-16)20(25)26/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUSWJNRRLOVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCSSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435972-52-3
Record name 2-[(2-{[(4-nitrophenoxy)carbonyl]oxy}ethyl)disulfanyl]ethyl 4-nitrophenyl carbonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide typically involves the reaction of 4-nitrophenol with ethylene carbonate to form 2-(4-nitrophenoxy)ethyl carbonate. This intermediate is then reacted with a disulfide compound under controlled conditions to yield the final product. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide undergoes several types of chemical reactions, including:

    Oxidation: The persulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The nitrophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted nitrophenyl derivatives.

Scientific Research Applications

Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide exerts its effects is primarily through its reactive functional groups. The nitrophenyl groups can interact with various biological targets, while the persulfide linkage can undergo redox reactions, influencing cellular processes. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Structural and Stability Features

Table 1: Structural and Stability Comparison of Selected Persulfides

Compound Key Structural Features Stability Profile Key References
Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide Two 4-nitrophenoxycarbonyloxyethyl groups; electron-withdrawing substituents High stability due to steric hindrance and electronic effects
tert-Butyl persulfide Bulky tert-butyl groups High stability; resistant to hydrolysis
Benzyl persulfide Aromatic benzyl groups Moderate stability; faster decomposition in buffer
Cysteine persulfide (CysSSH) Endogenous low-molecular-weight persulfide Labile; prone to transpersulfidation
Adamantyl persulfide Rigid adamantane scaffold Exceptionally stable; distillable
  • Steric Effects: Bulky substituents enhance stability by shielding the reactive persulfide moiety. This compound exhibits stability comparable to tert-butyl and adamantyl persulfides due to its steric bulk .

Reactivity Pathways

Persulfides undergo two primary reactions: H₂S release (hydrolysis) or transpersulfidation (sulfur transfer to thiols). The dominant pathway depends on steric/electronic factors:

  • H₂S Release: Bulky persulfides (e.g., tert-butyl) favor H₂S release due to hindered sulfur transfer . This compound likely follows this pathway, as its bulky groups impede transpersulfidation.
  • Transpersulfidation : Smaller persulfides (e.g., benzyl) preferentially transfer sulfur to thiols like glutathione .

Computational Insights: Linear free energy relationships (LFERs) show that electron-withdrawing groups lower the activation barrier for H₂S release . The nitro groups in this compound may thus accelerate H₂S generation compared to benzyl persulfide.

Analytical Challenges

Persulfides are challenging to quantify due to their dynamic exchange reactions and instability . Advanced methods like sulfur metabolomics using β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM) and mass spectrometry enable precise detection . The nitro groups in this compound may facilitate detection via UV-Vis spectroscopy or HPLC due to strong absorbance characteristics.

Biological Activity

Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and applications in research and medicine.

Chemical Structure and Synthesis

Chemical Formula : C18H16N2O10S2

The compound features two nitrophenyl groups linked by a persulfide bond, which imparts distinctive reactivity. The synthesis typically involves the reaction of 4-nitrophenol with ethylene carbonate to produce an intermediate, followed by a reaction with a disulfide compound under basic conditions. This process often utilizes sodium hydroxide and dichloromethane as solvents to enhance yield and purity .

The biological activity of this compound is primarily attributed to its reactive functional groups:

  • Nitrophenyl Groups : These groups can interact with various biological targets, influencing enzyme activities and cellular processes.
  • Persulfide Linkage : This feature allows the compound to undergo redox reactions, which may modulate oxidative stress responses in cells.

Current research suggests that it may interact with proteins involved in signal transduction and oxidative stress management, although specific molecular targets are still under investigation .

Antioxidant Properties

Research indicates that compounds with persulfide linkages exhibit antioxidant properties, potentially mitigating oxidative damage in cells. This activity is particularly relevant in the context of diseases characterized by oxidative stress.

Enzyme Modulation

This compound has been explored for its ability to modulate enzyme activities. Studies have shown that it may act as a probe in biochemical assays, providing insights into enzyme kinetics and mechanisms .

Therapeutic Potential

The compound is under investigation for its therapeutic applications, especially in drug development aimed at conditions associated with oxidative stress and inflammation. Its unique structure may allow for the design of novel therapeutics targeting specific pathways .

Case Studies

  • Oxidative Stress Mitigation : In vitro studies have demonstrated that this compound can reduce reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as an antioxidant agent.
  • Enzyme Activity Probing : A study evaluated the effects of this compound on various enzymes involved in redox reactions, revealing significant modulation of enzyme activity that could lead to further insights into metabolic pathways.

Comparative Analysis

Compound NameStructure TypeNotable Activity
This compoundPersulfide with nitrophenyl groupsAntioxidant, enzyme modulation
Bis(4-nitrophenyl) disulfideDisulfideReactive towards nucleophiles
Bis(2-nitrophenyl) disulfideDisulfidePotentially cytotoxic

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